Introduction: The Significance of the Functionalized Pyrazole Scaffold
Introduction: The Significance of the Functionalized Pyrazole Scaffold
An In-depth Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity for hydrogen bonding, make it a privileged scaffold in drug design.[3] Pyrazole-containing compounds are found in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
This guide focuses on 4-Bromo-5-cyclopropyl-1H-pyrazole , a highly functionalized derivative that serves as a versatile intermediate for chemical synthesis. The strategic placement of a bromine atom and a cyclopropyl group on the pyrazole core provides a powerful platform for developing novel chemical entities. The bromine atom at the C4 position acts as a crucial "synthetic handle" for a variety of cross-coupling reactions, enabling the introduction of molecular diversity.[3][5] Simultaneously, the cyclopropyl moiety is a highly sought-after feature in drug candidates, often enhancing metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block.
Physicochemical and Structural Properties
A clear understanding of the fundamental physicochemical properties of 4-Bromo-5-cyclopropyl-1H-pyrazole is essential for its effective use in synthesis and research. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-5-cyclopropyl-1H-pyrazole | [6] |
| CAS Number | 957345-28-7 | [6] |
| Molecular Formula | C₆H₇BrN₂ | [6] |
| Molecular Weight | 187.04 g/mol | [6] |
| Exact Mass | 185.97926 Da | [6] |
| Melting Point | 75.22 °C (Predicted) | [7] |
| Boiling Point | 278.85 - 282.43 °C (Predicted) | [7] |
| Density | 1.5 g/cm³ (Predicted) | [7] |
| Water Solubility | 2523.7 - 2704.76 mg/L (Predicted) | [7] |
| InChIKey | ZZSZXBMYZBRKFP-UHFFFAOYSA-N | [6] |
| SMILES | C1CC1C2=C(C=NN2)Br | [6] |
Synthetic Strategies
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine—being the most classic and common method.[1][8] For 4-Bromo-5-cyclopropyl-1H-pyrazole, a logical and efficient synthetic approach involves the initial construction of the cyclopropyl-pyrazole core followed by a regioselective bromination.
Plausible Synthetic Pathway: Cyclocondensation Followed by Bromination
This strategy leverages the inherent electronic properties of the pyrazole ring. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution, allowing for highly regioselective bromination.[3]
Caption: Proposed synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven methodology for the synthesis of brominated pyrazoles, adapted for this specific target.
Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole
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To a solution of 1-(cyclopropyl)butane-1,3-dione (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 5-cyclopropyl-1H-pyrazole.
Step 2: Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole
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Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the solution, maintaining the temperature below 5 °C. The use of NBS is often preferred over elemental bromine for its milder conditions and higher selectivity.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude material via column chromatography or recrystallization to afford pure 4-Bromo-5-cyclopropyl-1H-pyrazole.
Spectral Analysis and Characterization
While a dedicated public spectrum for this compound is not available, its structure allows for the confident prediction of key spectral features essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the C3-H proton of the pyrazole ring. The cyclopropyl group will present complex multiplets: a methine proton (CH) signal and two diastereotopic methylene proton (CH₂) signals. A broad singlet corresponding to the N-H proton will also be visible, which can be exchanged with D₂O.
-
¹³C NMR: The carbon spectrum will show three signals for the pyrazole ring carbons, with the C4 carbon bonded to bromine being significantly shifted. Three additional signals will correspond to the cyclopropyl group's methine and methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, will appear in an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass is 185.97926 Da.[6]
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (from the cyclopropyl group, ~2900-3000 cm⁻¹), and C=N/C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).
Chemical Reactivity and Synthetic Utility
The true value of 4-Bromo-5-cyclopropyl-1H-pyrazole lies in its reactivity, which provides access to a vast chemical space for drug discovery and material science.
Reactivity of the C-Br Bond: A Gateway to Functionalization
The carbon-bromine bond at the electron-rich C4 position is the molecule's primary reactive site for constructing more complex structures. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to highly valuable substituted aminopyrazoles.
Caption: Key cross-coupling reactions of 4-Bromo-5-cyclopropyl-1H-pyrazole.
Reactivity of the N-H Group
The pyrazole ring contains an acidic N-H proton. Deprotonation with a suitable base generates a pyrazolate anion, which can readily undergo N-alkylation or N-arylation reactions. This allows for further modification at the N1 position, which is often critical for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 4-Bromo-5-cyclopropyl-1H-pyrazole presents several hazards.[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Conclusion
4-Bromo-5-cyclopropyl-1H-pyrazole is a strategically designed chemical intermediate of significant value to the scientific research community, particularly in the fields of drug discovery and agrochemicals. Its physicochemical properties, combined with a versatile reactivity profile centered on the C-Br bond and the pyrazole nitrogen, make it an exceptional building block for the synthesis of novel, complex molecules. The ability to leverage this intermediate in robust synthetic campaigns allows researchers to efficiently explore new chemical space and accelerate the development of next-generation therapeutics and functional materials.
References
- Chemchart. 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7).
- Benchchem. 4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5.
- PubChem. 4-bromo-5-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 51072269.
- NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- Smolecule. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
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- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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